(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone
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Overview
Description
(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position of the pyrazole ring, and a piperazine moiety attached to the methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone typically involves the reaction of 4-bromo-2-methylpyrazole with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-methylpyrazol-3-yl)-[2-(furan-2-yl)-4-methylpiperidin-1-yl]methanone: Similar structure but with a furan ring and different substitution pattern.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring but with a morpholine moiety instead of piperazine.
Uniqueness
(4-Bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone is unique due to its specific substitution pattern and the presence of both a bromine atom and a piperazine moiety, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4O/c1-13-8(7(10)6-12-13)9(15)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKHQDNJPZVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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